Debromohymenialdisine is a marine alkaloid derived from certain species of sponges, particularly from the genus Stylissa. This compound is characterized by its unique pyrrole structure and is known for its potent biological activities. It has attracted significant interest in the field of medicinal chemistry due to its potential applications in cancer therapy, specifically as an inhibitor of checkpoint kinases, which are crucial for DNA damage response mechanisms.
Debromohymenialdisine's mechanism of action appears to be multifaceted. Studies suggest it acts as a Chk2 inhibitor, a protein involved in DNA damage repair. Additionally, research demonstrates its ability to modulate the Nrf2 pathway, a cellular defense system against oxidative stress and inflammation []. By influencing these pathways, debromohymenialdisine may hold promise for cancer and IBD treatment [].
Studies have shown DBH's ability to arrest cancer cell growth by inhibiting cell cycle progression. This disrupts the uncontrolled division characteristic of cancer cells. Additionally, DBH can trigger apoptosis, or programmed cell death, in cancer cells [].
CHK2 is a tumor suppressor protein that plays a crucial role in DNA damage repair. In some cancers, CHK2 function is compromised. Research suggests DBH can restore CHK2 activity, enhancing the cell's ability to repair DNA damage and potentially preventing further mutations that contribute to cancer progression [].
DBH demonstrates potential for synergistic effects when combined with other cancer therapies. Studies have shown it can enhance the effectiveness of DNA-damaging agents and radiotherapy, potentially leading to improved treatment outcomes [].
Debromohymenialdisine exhibits significant biological activity, particularly as an inhibitor of checkpoint kinase 2 (Chk2) and checkpoint kinase 1 (Chk1). The compound has been shown to induce DNA damage and enhance the efficacy of chemotherapeutic agents and ionizing radiation in tumor cells. Its inhibitory potency has been quantified with IC50 values of approximately 3 µM for Chk1 and 3.5 µM for Chk2, indicating its potential as a therapeutic agent in cancer treatment .
The synthesis of debromohymenialdisine involves several steps:
Debromohymenialdisine has notable applications in pharmaceutical research, particularly in developing cancer therapies. Its role as a Chk2 inhibitor makes it a candidate for enhancing the effects of existing chemotherapeutic agents by targeting DNA damage response pathways. Additionally, its unique structural properties allow for further derivatization to explore new therapeutic avenues .
Research on debromohymenialdisine has highlighted its interactions with various cellular pathways involved in DNA damage response. Studies have indicated that it can potentiate the effects of other DNA-damaging agents, suggesting that it may serve as an adjunct therapy in combination treatments for cancer. The compound's ability to inhibit Chk1 and Chk2 provides a strategic approach to overcoming resistance mechanisms often encountered in cancer therapies .
Debromohymenialdisine shares structural similarities with other marine-derived alkaloids, particularly hymenialdisine and related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Debromohymenialdisine | Pyrrole Alkaloid | Inhibits Chk1 and Chk2 | Derived from marine sponges; potent kinase inhibitor |
Hymenialdisine | Pyrrole Alkaloid | Inhibits Chk1 | Less potent than debromohymenialdisine; lacks bromination |
Stylissamine | Pyrrole Alkaloid | Antimicrobial properties | Different alkaloid structure; not primarily a kinase inhibitor |
(±)-endo-2-Debromohymenialdisine | Pyrrole Alkaloid | Similar kinase inhibition | Exhibits different stereochemistry affecting activity |
Debromohymenialdisine stands out due to its specific inhibitory action on both checkpoint kinases and its potential utility in enhancing the effectiveness of cancer therapies through targeted DNA damage response modulation .
Debromohymenialdisine represents a marine sponge alkaloid with the molecular formula Carbon-11 Hydrogen-11 Nitrogen-5 Oxygen-2 [1]. The compound exhibits a molecular weight of 245.24 grams per mole, as determined through computational analysis by PubChem [1]. This molecular weight corresponds to an exact mass of 245.091274621 Daltons under monoisotopic conditions [2].
The molecular composition analysis reveals a complex heterocyclic structure containing multiple nitrogen atoms within its framework [1]. The chemical abstract service number for this compound is established as 75593-17-8, with additional identification numbers including 125118-55-0 [1] [2]. The structural framework belongs to the pyrroloazepines class, characterized by a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine ring [2].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | Carbon-11 Hydrogen-11 Nitrogen-5 Oxygen-2 | Computational Analysis [1] |
Molecular Weight | 245.24 g/mol | PubChem Calculation [1] |
Exact Mass | 245.091274621 Da | Monoisotopic Mass [2] |
Hydrogen Bond Donor Count | 4 | Computational Prediction [1] |
Hydrogen Bond Acceptor Count | 3 | Computational Prediction [1] |
Rotatable Bond Count | 0 | Structural Analysis [1] |
The compound demonstrates specific physicochemical characteristics including an X-Log-P3-AA value of -1.2, indicating hydrophilic properties [1]. The topological polar surface area measures 112.37 square angstroms, suggesting significant hydrogen bonding potential [2]. The absence of rotatable bonds indicates a rigid molecular structure with limited conformational flexibility [1].
Debromohymenialdisine exhibits geometric isomerism, specifically existing in two distinct configurational forms designated as Z-isomer and E-isomer [1] [4]. The Z-configuration represents the thermodynamically stable form, denoted as (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one [1]. The alternative E-configuration exists as (4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one [4].
The stereochemical distinction between these isomers arises from restricted rotation about the carbon-carbon double bond connecting the imidazole and pyrroloazepine ring systems [39] [40]. According to Cahn-Ingold-Prelog priority rules, the Z-isomer exhibits higher priority substituents positioned on the same side of the double bond, while the E-isomer displays these substituents on opposite sides [39] [41].
Isomer Type | IUPAC Nomenclature | PubChem Identifier | Stereochemical Designation |
---|---|---|---|
Z-Isomer | (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | CID 135451156 | Zusammen Configuration [1] |
E-Isomer | (4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | CID 135451582 | Entgegen Configuration [4] |
The configurational stability of debromohymenialdisine results from the presence of a pi-bond system that prevents free rotation [39] [41]. This geometric constraint maintains the spatial arrangement of substituents, creating distinct molecular entities with potentially different biological activities [40]. The stereochemical integrity remains preserved under standard laboratory conditions due to the substantial energy barrier required for isomerization [41].
Crystallographic analysis of debromohymenialdisine has been extensively documented through protein-ligand complex structures deposited in the Protein Data Bank [16] [17]. The crystal structure of human checkpoint kinase 2 in complex with debromohymenialdisine, designated as PDB entry 2CN8, provides detailed three-dimensional conformational data [16] [17]. This structure, determined through X-ray diffraction methods, exhibits a resolution of 2.7 angstroms [17].
The crystallographic studies reveal that debromohymenialdisine adopts a planar configuration when bound to protein targets [16]. The compound demonstrates specific binding interactions within the adenosine triphosphate binding pocket of kinase domains [10]. Additional crystallographic data exists for debromohymenialdisine complexes with other kinases, including structure 1U4D with activated cdc42 kinase 1 and structure 1Z57 with dual specificity protein kinase [18] [19].
PDB Entry | Protein Complex | Resolution | Experimental Method | Deposition Date |
---|---|---|---|---|
2CN8 | Human Checkpoint Kinase 2 | 2.7 Å | X-ray Diffraction | 2006-05-18 [17] |
1U4D | Activated Cdc42 Kinase 1 | Not Specified | X-ray Diffraction | 2004-07-23 [18] |
1Z57 | Dual Specificity Protein Kinase CLK1 | 1.7 Å | X-ray Diffraction | 2005-03-17 [19] |
Conformational analysis studies demonstrate that debromohymenialdisine maintains a relatively rigid three-dimensional structure due to its fused ring system [42]. The pyrroloazepine double-ring system fills hydrophobic pockets in protein binding sites through van der Waals contacts [10]. Molecular modeling studies indicate limited conformational flexibility, consistent with the absence of rotatable bonds in the molecular structure [42] [45].
The crystallographic data reveals specific hydrogen bonding patterns involving the imidazole ring nitrogen atoms and carbonyl oxygens [10]. Three distinct hydrogen bonds form with protein backbone atoms, contributing to the stability of the protein-ligand complex [10]. The spatial arrangement of these interactions provides insights into the molecular recognition mechanisms governing debromohymenialdisine binding specificity [16].
Nuclear magnetic resonance spectroscopic analysis of debromohymenialdisine provides comprehensive structural confirmation [37]. Proton nuclear magnetic resonance spectroscopy conducted in dimethyl sulfoxide-d6 solvent reveals characteristic chemical shifts for the heterocyclic ring systems [37]. The spectrum displays signals at 3.27 parts per million for H-9 protons, 3.30 parts per million for H-8 protons, and 6.57 parts per million for H-3 protons [37].
Carbon-13 nuclear magnetic resonance analysis demonstrates distinct chemical environments for the eleven carbon atoms within the molecular framework [37]. Notable chemical shifts include 31.5 parts per million for C-9, 39.2 parts per million for C-8, and 109.5 parts per million for C-3 [37]. The aromatic carbon signals appear in the expected downfield regions, with C-2 resonating at 122.9 parts per million [37].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
H-9 | 3.27 | Methylene Protons | Multiplet [37] |
H-8 | 3.30 | Methylene Protons | Multiplet [37] |
H-3 | 6.57 | Aromatic Proton | Broad Singlet [37] |
H-2 | 7.13 | Aromatic Proton | Triplet [37] |
C-9 | 31.5 | Aliphatic Carbon | - [37] |
C-8 | 39.2 | Aliphatic Carbon | - [37] |
C-3 | 109.5 | Aromatic Carbon | - [37] |
Mass spectrometric analysis confirms the molecular ion peak corresponding to the protonated molecular species [37]. High-resolution electrospray ionization mass spectrometry yields a protonated molecular ion at mass-to-charge ratio 246.0991, with a mass accuracy deviation of 0.5 parts per million [37]. This data supports the assigned molecular formula and provides confirmation of structural integrity [37].
The compound exhibits characteristic ultraviolet-visible absorption properties consistent with its aromatic heterocyclic structure [7]. The extended conjugation system within the pyrroloazepine framework contributes to specific chromophoric behavior [24] [29]. Spectroscopic identity confirmation has been achieved through combined nuclear magnetic resonance and mass spectrometric analysis [7].
The biosynthesis of debromohymenialdisine in marine organisms represents a complex network of enzymatic transformations that converge on the formation of this structurally unique pyrrole alkaloid. Current understanding of the biogenetic pathways suggests multiple potential routes for debromohymenialdisine production, with proline serving as the most likely primary precursor in the biosynthetic cascade [1] [2].
The predominant biosynthetic pathway involves the conversion of proline through a series of controlled oxidative steps. The initial activation occurs through the formation of a prolyl-peptidyl carrier protein (prolyl-PCP) thioester linkage, which facilitates the subsequent enzymatic modifications [1]. This activated intermediate undergoes a critical four-electron oxidation process mediated by flavoprotein desaturases, resulting in two consecutive carbon-nitrogen desaturation steps. The enzymatic dehydrogenation of the prolyl moiety, followed by tautomerization, yields the fundamental pyrrole-2-carboxylate unit that forms the core structural framework of debromohymenialdisine [1] [2].
Alternative biogenetic routes involve the participation of glycine as a precursor through the δ-aminolevulinic acid pathway. In this route, glycine condenses with succinyl-coenzyme A under the catalytic action of δ-aminolevulinic acid synthase to produce δ-aminolevulinic acid [1]. Two molecules of this intermediate subsequently undergo a Knorr-type condensation-cyclization reaction, catalyzed by porphobilinogen synthase, to generate porphobilinogen. This tetrapyrrole precursor can then undergo controlled degradation and modification to yield the substituted pyrrole units characteristic of debromohymenialdisine [1] [2].
The role of tryptophan as a potential biogenetic precursor has been demonstrated in related pyrrole alkaloid systems, particularly in cyanobacterial symbionts associated with sponges [1]. Tryptophan undergoes hydroxylation and decarboxylation through the sequential action of tryptophan hydroxylase and aromatic amino acid decarboxylase, leading to indole derivatives that can be further transformed into pyrrole-containing structures through oxidative rearrangement reactions [1].
Cellular localization studies have provided crucial insights into the specific sites of debromohymenialdisine biosynthesis within sponge tissues. High-performance liquid chromatography quantification of cell fractions from Axinella species revealed that debromohymenialdisine accumulates predominantly in spherulous cells, specialized sponge cell types that serve as storage compartments for bioactive metabolites [3]. These spherulous cells contained debromohymenialdisine at concentrations representing approximately 10.9% of their dry weight, indicating their central role in alkaloid accumulation and storage [3].
The enzymatic machinery responsible for debromohymenialdisine biosynthesis involves multiple classes of enzymes working in coordinated fashion. Cytochrome P450 monooxygenases play essential roles in the hydroxylation and oxidative modification of pyrrole intermediates, while halogenase enzymes introduce the characteristic substitution patterns that distinguish debromohymenialdisine from its brominated analogs [1] [2]. The specificity of these enzymatic systems determines the final structural configuration and bioactivity profile of the resulting alkaloid [1].
Recent advances in metabolomic analysis have revealed the integration of debromohymenialdisine biosynthesis with broader cellular metabolic networks. The production pathway exhibits connections to amino acid metabolism, particularly through the utilization of proline pools, and demonstrates regulatory links to energy metabolism and nitrogen cycling processes [2] [4]. These metabolic interconnections suggest that debromohymenialdisine biosynthesis responds dynamically to environmental conditions and cellular energy status [2].
The ecological distribution of debromohymenialdisine-producing sponges demonstrates remarkable taxonomic breadth, spanning multiple genera within the phylum Porifera and extending across diverse marine biogeographic regions. The compound has been consistently identified in six primary sponge genera: Stylissa, Axinella, Phakellia, Hymeniacidon, Acanthella, and Pseudaxinyssa, each exhibiting distinct patterns of alkaloid accumulation and geographic distribution [5] [6] [7].
Stylissa species represent the most extensively studied genus for debromohymenialdisine production, with documented occurrences spanning tropical and subtropical marine environments. Stylissa carteri populations from the Red Sea have yielded significant quantities of debromohymenialdisine alongside related pyrrole alkaloids, with chemical profiles remaining consistent across geographically separated populations [8] [7]. Indonesian collections of Stylissa species from the Derawan Islands have demonstrated particularly high alkaloid concentrations, with debromohymenialdisine showing cytotoxic activity against mouse lymphoma cell lines at effective concentrations of 2.1 micrograms per milliliter [9]. The species Stylissa flabelliformis from Papua New Guinea waters and Stylissa massa from South China Sea locations have similarly confirmed the widespread distribution of this compound across Pacific basin populations [10] [11].
Axinella genera exhibit equally robust debromohymenialdisine production capabilities, with species distributed across Indo-Pacific and Atlantic marine provinces. Axinella carteri from both Indonesian and Philippine collections have shown consistent alkaloid profiles, suggesting either de novo biosynthesis by the sponge organism or production by stable endosymbiotic microorganisms rather than uptake through filter-feeding mechanisms [12]. The consistency of alkaloid patterns across geographically separated Axinella populations provides compelling evidence for genetic determinants of debromohymenialdisine production rather than environmental acquisition [12] [13].
Phakellia species demonstrate global distribution patterns for debromohymenialdisine occurrence, with confirmed reports from Atlantic, Pacific, and Indian Ocean localities. Phakellia flabellata, originally described as the source of the first pyrrole-imidazole alkaloid in 1969, continues to serve as a model system for understanding alkaloid distribution patterns within this genus [7]. Recent investigations of Phakellia fusca have revealed novel pyrrololactam alkaloids with structural relationships to debromohymenialdisine, suggesting ongoing evolutionary diversification of alkaloid biosynthetic pathways within this lineage [14].
The genus Hymeniacidon shows more restricted geographic distribution patterns, with debromohymenialdisine production documented primarily in temperate marine environments. Hymeniacidon species from various Atlantic and Pacific locations have consistently produced both hymenialdisine and debromohymenialdisine, often in characteristic ratios that may reflect species-specific biosynthetic capabilities [6] [15]. The co-occurrence of these related alkaloids suggests shared biosynthetic pathways with differential regulation of bromination reactions [6].
Depth distribution analysis reveals that debromohymenialdisine-producing sponges occupy diverse bathymetric zones, from shallow intertidal environments to depths exceeding 50 meters. Stylissa massa populations show particular adaptability, occurring across depth gradients from surface waters to deeper reef environments without apparent changes in alkaloid production capabilities [16]. This depth tolerance suggests that debromohymenialdisine biosynthesis is not strictly dependent on light-mediated processes, supporting the hypothesis of non-photosynthetic biosynthetic pathways [16].
Substrate preferences among debromohymenialdisine-producing sponges show consistent patterns favoring hard substrates, particularly rocky surfaces and dead coral formations. Thin sheet growth forms, common among Stylissa species, demonstrate particular effectiveness in colonizing various hard substrates while maintaining alkaloid production capabilities [16]. The substrate independence of alkaloid production suggests that debromohymenialdisine serves functions beyond simple chemical defense against substrate competitors [16].
Seasonal variation studies, though limited, indicate that debromohymenialdisine concentrations can fluctuate in response to environmental conditions. Geographic variation analyses have revealed significant differences in alkaloid concentrations across ocean basin scales, with Pacific populations generally showing higher debromohymenialdisine levels compared to Atlantic populations [17]. These patterns may reflect evolutionary adaptations to different predation pressures, environmental stresses, or symbiotic microbial community compositions across biogeographic regions [17].
The production of debromohymenialdisine involves complex symbiotic relationships between sponge hosts and diverse microbial communities, with mounting evidence indicating that endosymbiotic microorganisms play crucial roles in alkaloid biosynthesis and regulation. These symbiotic partnerships represent highly evolved associations that have persisted across evolutionary timescales, contributing to the remarkable chemical diversity observed in marine sponge systems [2] [4] [18].
Endosymbiotic bacterial communities within debromohymenialdisine-producing sponges exhibit remarkable taxonomic diversity, encompassing representatives from multiple bacterial phyla including Proteobacteria, Actinobacteria, Cyanobacteria, and candidate phyla that lack cultured representatives [19] [2]. The intracellular microbiome of Euryspongia arenaria, a related sponge species, demonstrates that endosymbiotic bacteria possess unique functional capabilities distinct from extracellular microbial communities, with enhanced capacities for secondary metabolite biosynthesis [19] [4]. These endosymbionts show enrichment for biosynthetic gene clusters encoding polyketide synthases, non-ribosomal peptide synthetases, and specialized enzymes involved in alkaloid modification [2] [4].
Actinobacterial symbionts, particularly members of the genera Streptomyces and Micromonospora, have emerged as key contributors to sponge alkaloid production systems. Genome mining approaches applied to sponge-associated Streptomyces isolates have revealed extensive arrays of biosynthetic gene clusters, with individual strains harboring 25-32 distinct clusters capable of producing diverse secondary metabolites [2]. The genomic architecture of these endosymbiotic actinobacteria shows evidence of horizontal gene transfer events, suggesting dynamic evolution of biosynthetic capabilities in response to host-symbiont interactions [17] [2].
Cyanobacterial symbionts contribute additional dimensions to the symbiotic production network through their capacity for photosynthesis and nitrogen fixation. Species such as Synechococcus rubescens have been identified within sponge tissues at densities exceeding environmental concentrations, indicating active maintenance of these photosynthetic partners [19]. The metabolic outputs of cyanobacterial symbionts provide essential nutrients and energy sources that support the energetically demanding processes of secondary metabolite biosynthesis [4] [18].
The cellular architecture of symbiotic relationships reveals sophisticated spatial organization that facilitates alkaloid production and accumulation. Transmission electron microscopy studies have documented the presence of bacterial symbionts within specialized sponge cell types, including archaeocytes and spherulous cells [3] [4]. The intracellular localization of symbionts within these metabolically active cell types suggests direct metabolic coupling between host cellular processes and microbial biosynthetic activities [3] [19].
Metabolic cooperation between sponge hosts and microbial symbionts involves complex networks of nutrient exchange and metabolic cross-feeding. Lipase-producing bacteria, particularly Pseudomonas species found exclusively in endosymbiotic compartments, contribute to lipid metabolism that may provide precursors for alkaloid biosynthesis [19]. The enrichment of lipid-hydrolyzing metabolism in endosymbiotic communities suggests specialized metabolic roles that support secondary metabolite production [19] [4].
Quorum sensing mechanisms mediate communication between symbiotic bacteria and regulate the timing and intensity of alkaloid production. Multiple sponge-associated bacterial isolates harbor biosynthetic gene clusters for N-acyl homoserine lactone production, signaling molecules that coordinate community-wide metabolic activities [2]. These chemical communication networks enable synchronized responses to environmental conditions and optimize resource allocation for alkaloid biosynthesis [2] [20].
The stability of symbiotic relationships across host generations indicates sophisticated mechanisms for symbiont transmission and maintenance. Vertical transmission through host reproductive stages ensures continuity of alkaloid production capabilities, while selective pressures maintain functionally important microbial partners [18] [21]. The evolutionary persistence of these associations suggests that debromohymenialdisine production provides significant adaptive advantages to both sponge hosts and microbial symbionts [18].
Environmental factors influence the composition and activity of symbiotic microbial communities, leading to variation in alkaloid production patterns. Temperature fluctuations, nutrient availability, and predation pressure can alter the balance of microbial community members and affect the expression of biosynthetic gene clusters [22] [23]. These environmental responses demonstrate the dynamic nature of symbiotic production systems and their capacity for adaptive modulation of chemical defense strategies [22].